![molecular formula C17H17ClN4O3S2 B2880000 (E)-4-chloro-N-(3-(2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinyl)-3-oxopropyl)benzenesulfonamide CAS No. 941938-23-4](/img/structure/B2880000.png)

(E)-4-chloro-N-(3-(2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinyl)-3-oxopropyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

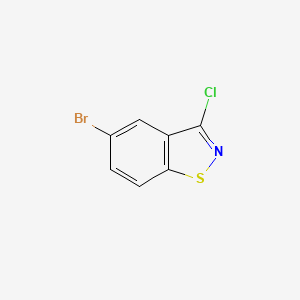

Benzo[d]thiazol derivatives are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They have been synthesized and investigated for their potential antidepressant and anticonvulsant effects .

Synthesis Analysis

A solution of benzo[d]thiazol-2-ol, anhydrous K2CO3, and DMF was stirred in a round-bottomed flask for 1 hour at 60 °C. Then, alkyl bromide or substituted brominated benzyl compound was added slowly to the reaction solution. The reaction solution was refluxed for 5 hours, and the reaction was monitored by TLC .Molecular Structure Analysis

The molecular structure of benzo[d]thiazol derivatives involves phenyl and thiazole rings, as well as sulfur and nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzo[d]thiazol derivatives include the reaction of benzo[d]thiazol-2-ol with alkyl bromide or substituted brominated benzyl compound in the presence of anhydrous K2CO3 and DMF .Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazol derivatives can vary depending on the specific substituents attached to the benzothiazole ring .Applications De Recherche Scientifique

Photodynamic Therapy Applications

A study explores the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base, which show promising properties for photodynamic therapy (PDT) applications. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photodynamic therapy mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Mixed-ligand copper(II)-sulfonamide complexes have been shown to have significant DNA binding and cleaving properties, which correlate with their antiproliferative activity against yeast and human tumor cells. These complexes induce cell death primarily through apoptosis, highlighting their potential as anticancer agents (González-Álvarez et al., 2013).

UV Protection and Antimicrobial Applications

Research into thiazole azodyes containing sulfonamide moiety for cotton fabrics demonstrates their effectiveness in enhancing fabric dyeability along with providing UV protection and antibacterial properties. This application showcases the multifunctional use of such compounds in textile industry for creating fabrics with enhanced performance and protective features (Mohamed, Abdel-Wahab, & Fahmy, 2020).

Antimicrobial Agents

Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties, showing promising activity against a range of anaerobic Gram-positive bacteria strains. This indicates the potential of these compounds in developing new antimicrobial agents (Sławiński, Żołnowska, Pirska, Kędzia, & Kwapisz, 2013).

Environmental Contaminant Analysis

A study on the occurrence of benzothiazole, benzotriazole, and benzenesulfonamide derivatives in outdoor air particulate matter samples addresses the environmental impact and human exposure to these compounds. The research provides insights into their prevalence in the environment and the potential health risks associated with airborne exposure (Maceira, Marcé, & Borrull, 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4O3S2/c1-22-14-4-2-3-5-15(14)26-17(22)21-20-16(23)10-11-19-27(24,25)13-8-6-12(18)7-9-13/h2-9,19H,10-11H2,1H3,(H,20,23)/b21-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMUXYZYGHXOBN-HEHNFIMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NNC(=O)CCNS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1C2=CC=CC=C2S/C1=N/NC(=O)CCNS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B2879922.png)

![3-((4-isopropylphenyl)sulfonyl)-N-phenethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2879924.png)

![2,2-diphenyl-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2879928.png)

![6-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2879932.png)